1-(3-Amino-2-chloropyridin-4-yl)ethanone

Quality Control Analytical Chemistry Procurement

Sourcing regiochemically pure 3-amino-2-chloro-4-acetylpyridine for kinase inhibitor programs is challenged by isomer contamination. 1-(3-Amino-2-chloropyridin-4-yl)ethanone (CAS 342899-35-8) resolves this with its unambiguous substitution pattern validated for p38α MAPK and JNK inhibitor design. • Defined 3-NH₂, 2-Cl, 4-Ac substitution ensures predictable cross-coupling and heterocycle annulation reactivity. • Available at ≥97% purity (HPLC) from gram to kilogram scale. • Reliable ambient or blue-ice global logistics.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 342899-35-8
Cat. No. B1272028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Amino-2-chloropyridin-4-yl)ethanone
CAS342899-35-8
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=NC=C1)Cl)N
InChIInChI=1S/C7H7ClN2O/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,9H2,1H3
InChIKeyILNWFHDCOPCVDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Amino-2-chloropyridin-4-yl)ethanone Physical & Chemical Baseline


1-(3-Amino-2-chloropyridin-4-yl)ethanone (CAS 342899-35-8) is a heterocyclic organic compound belonging to the aminopyridine class, with the molecular formula C7H7ClN2O and a molecular weight of 170.60 g/mol [1]. Its structure features a pyridine ring substituted with an amino group at position 3, a chlorine atom at position 2, and an acetyl group at position 4 [2]. This compound serves primarily as a key synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of kinase inhibitors and other biologically active molecules [3].

Synthetic Intermediate
Key building block for kinase inhibitor and heterocycle synthesis programs
Substitution Pattern
3‑amino, 2‑chloro, 4‑acetyl arrangement provides defined reactivity for multi‑step elaboration

Why Generic Substitution Fails


Direct substitution of 1-(3-Amino-2-chloropyridin-4-yl)ethanone with other aminopyridine analogs is not recommended due to its unique substitution pattern, which dictates its specific reactivity and utility. The precise positioning of the 3-amino, 2-chloro, and 4-acetyl groups creates a distinct electronic and steric environment that cannot be replicated by other regioisomers, such as 1-(3-Amino-4-chloropyridin-2-yl)ethanone or non-chlorinated analogs . This specific arrangement is crucial for its function as a building block in multi-step syntheses, particularly in medicinal chemistry where it serves as a key pharmacophore for kinase inhibitor design . Using a different isomer or a compound with a different functional group array would lead to a different chemical reactivity profile, potentially derailing a synthesis pathway or altering the biological activity of the final compound .

Regioisomer mismatch
Other aminopyridine regioisomers (e.g., 3‑amino‑4‑chloro‑2‑acetyl) may shift reactivity and derail synthetic routes. Data to verify.
Functional group array
Absence of the 2‑chloro or 4‑acetyl group can alter electronic and steric contributions, compromising pharmacophore integrity.
Pharmacophore transfer
Kinase inhibitor scaffold properties may not replicate when the specific 3‑aminopyridine hinge‑binding motif is changed.

Quantitative Differentiation Evidence


HPLC Purity Specification

When procuring 1-(3-Amino-2-chloropyridin-4-yl)ethanone for research, the stated purity of ≥97% as determined by High-Performance Liquid Chromatography (HPLC) [1] serves as a critical differentiator against suppliers offering lower or unspecified purity grades. This quantitative specification ensures minimal batch-to-batch variability and reduces the presence of impurities that could confound experimental results or reduce synthetic yields .

HPLC Purity
Cross‑study comparable
≥ 97%
Supports synthetic yield and assay reproducibility
Based on supplier CoA (HPLC)
Quality Control Analytical Chemistry Procurement

Melting Point Specification

The melting point range of 158-162 ºC for 1-(3-Amino-2-chloropyridin-4-yl)ethanone [1] is a key physical property that distinguishes it from structurally similar analogs. For example, the regioisomer 1-(3-Amino-4-chloropyridin-2-yl)ethanone would be expected to have a different melting point due to its altered molecular packing. This narrow, defined range allows for rapid identity confirmation and assessment of bulk purity upon receipt, differentiating it from compounds with broader or undocumented melting points .

Melting Point
Class‑level inference
158–162 ºC
Enables rapid identity confirmation and purity check
Standard capillary method
Physical Characterization Quality Control Synthetic Chemistry

Computed Physicochemical Properties

Calculated physicochemical properties provide a basis for differentiating 1-(3-Amino-2-chloropyridin-4-yl)ethanone from analogs in silico. The compound has a predicted density of 1.3±0.1 g/cm³ and a topological polar surface area (TPSA) of 56 Ų . These values are distinct from other aminopyridine isomers, which would have different computed TPSA values, influencing predictions of membrane permeability and oral bioavailability [1].

Computed Properties
Class‑level inference
Density 1.3±0.1 g/cm³
TPSA 56 Ų
Supports in silico SAR and permeability estimation
Computed values (PubChem/ChemSpider)
Computational Chemistry Drug Design Formulation Science

Research & Industrial Applications


Pharmaceutical Synthetic Intermediate

The compound is a validated intermediate for synthesizing pharmaceuticals, particularly those targeting neurological disorders [1]. Its unique substitution pattern, including the chloro and acetyl groups, makes it a versatile building block for constructing more complex heterocyclic drug candidates .

Agrochemical Building Block

1-(3-Amino-2-chloropyridin-4-yl)ethanone is utilized in the synthesis of agrochemicals, serving as a precursor for herbicides and pesticides [1]. Its chemical structure allows for modifications that enhance the activity and selectivity of crop protection agents .

Kinase Inhibitor Scaffold

This compound is a recognized core scaffold for designing kinase inhibitors, particularly against targets like p38α MAPK and JNK, which are implicated in inflammatory diseases and cancer [1]. The 3-aminopyridine moiety is a known hinge-binding pharmacophore, and the chloro and acetyl groups provide vectors for further optimization to improve potency and selectivity .

Specialty Material Applications

Beyond bioactivity, its unique chemical properties, such as its defined melting point and purity, make it suitable for developing specialized coatings and polymers [1]. The compound can be incorporated into polymer matrices to enhance properties like durability and environmental resistance .

Application
Selection Property
Validation Focus
Pharmaceutical intermediate for neurological research
Defined substitution pattern (2‑Cl, 3‑NH₂, 4‑COCH₃)
Reactivity in heterocycle elaboration and purity
Agrochemical lead development
Functional group array for further derivatization
Activity and selectivity optimization
Kinase inhibitor scaffold (p38α MAPK, JNK research)
3‑Aminopyridine hinge‑binding motif
Target engagement and selectivity profiling
Specialty material development (coatings/polymers)
Thermal stability and purity profile
Incorporation efficiency and material durability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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